3-Methyl-2-(3-methylbenzoyl)-4H-1,4-benzothiazine-6-sulfonic acid
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Overview
Description
3-Methyl-2-(3-methylbenzoyl)-4H-1,4-benzothiazine-6-sulfonic acid is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with a methyl group, a benzoyl group, and a sulfonic acid group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbenzoyl)-4H-1,4-benzothiazine-6-sulfonic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of an appropriate precursor, such as 2-aminobenzenethiol, with a suitable carbonyl compound under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.
Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The sulfonic acid group can be introduced by treating the compound with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-methylbenzoyl)-4H-1,4-benzothiazine-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzothiazines.
Scientific Research Applications
3-Methyl-2-(3-methylbenzoyl)-4H-1,4-benzothiazine-6-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-methylbenzoyl)-4H-1,4-benzothiazine-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-nitrobenzoic acid
- 3-Methylbenzoic acid
- 4-Methylbenzoic acid
Uniqueness
3-Methyl-2-(3-methylbenzoyl)-4H-1,4-benzothiazine-6-sulfonic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzothiazine ring system, along with the methyl, benzoyl, and sulfonic acid groups, makes it a versatile compound for various applications.
Properties
CAS No. |
519054-96-7 |
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Molecular Formula |
C17H15NO4S2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbenzoyl)-4H-1,4-benzothiazine-6-sulfonic acid |
InChI |
InChI=1S/C17H15NO4S2/c1-10-4-3-5-12(8-10)16(19)17-11(2)18-14-9-13(24(20,21)22)6-7-15(14)23-17/h3-9,18H,1-2H3,(H,20,21,22) |
InChI Key |
JNRMQVHDRXCPEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(NC3=C(S2)C=CC(=C3)S(=O)(=O)O)C |
Origin of Product |
United States |
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